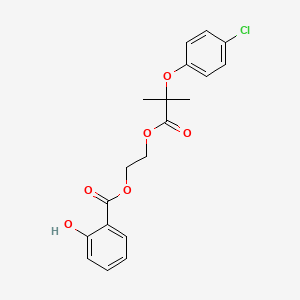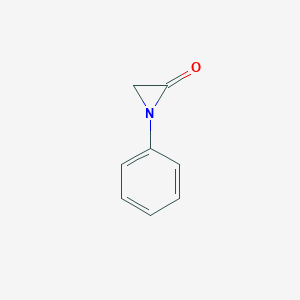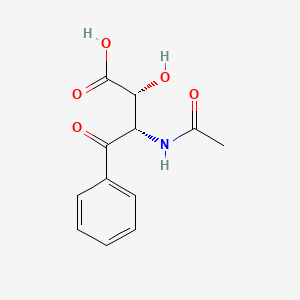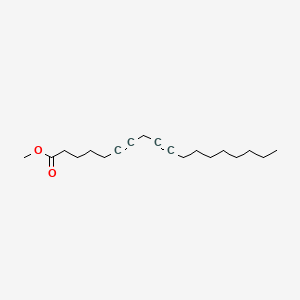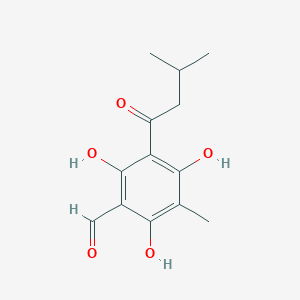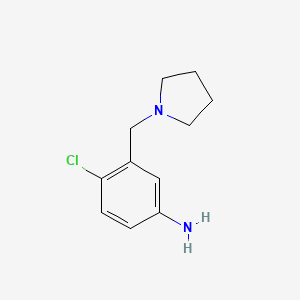
2-Chloro-1-cyclohexylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclohexylbutane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of a chlorine atom attached to the second carbon of the butane chain, which is further connected to a cyclohexyl group and two ketone groups at the first and third positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylbutane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-cyclohexylbutane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 2-chloro-1-cyclohexylbutane-1,3-diol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Chloro-1-cyclohexylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-cyclohexylbutane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-cyclobutylbutane-1,3-dione
- 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione
- 2-Chloro-4-methyl-1,3-cyclohexanedione
Uniqueness
2-Chloro-1-cyclohexylbutane-1,3-dione is unique due to its specific substitution pattern and the presence of both a cyclohexyl group and two ketone groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
31151-34-5 |
|---|---|
Formule moléculaire |
C10H15ClO2 |
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
2-chloro-1-cyclohexylbutane-1,3-dione |
InChI |
InChI=1S/C10H15ClO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
Clé InChI |
SLANXFKRYFHTNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C1CCCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



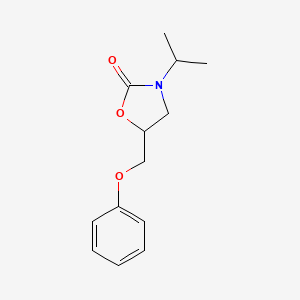
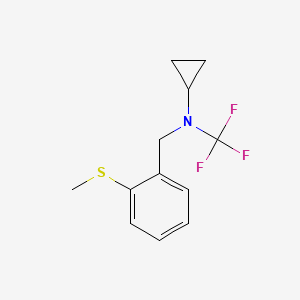
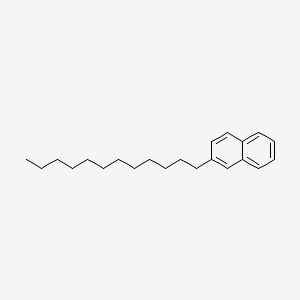
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
